molecular formula C6H5F3N2 B3283694 (2,5,6-Trifluoropyridin-3-yl)methanamine CAS No. 771582-56-0

(2,5,6-Trifluoropyridin-3-yl)methanamine

Cat. No.: B3283694
CAS No.: 771582-56-0
M. Wt: 162.11 g/mol
InChI Key: FNKNICJNCJGHAR-UHFFFAOYSA-N
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Description

(2,5,6-Trifluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative featuring a methanamine group at the 3-position of the pyridine ring and trifluoro substitutions at the 2-, 5-, and 6-positions. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability, improve membrane permeability, and modulate binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(2,5,6-trifluoropyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKNICJNCJGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666699
Record name 1-(2,5,6-Trifluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771582-56-0
Record name 1-(2,5,6-Trifluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5,6-trifluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2,5,6-Trifluoropyridin-3-yl)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5,6-Trifluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that compounds with trifluoromethyl-pyridine structures exhibit significant biological activities, including antimicrobial and antifungal effects. For instance, studies have shown that derivatives of (2,5,6-trifluoropyridin-3-yl)methanamine can enhance binding affinity to biological targets due to their unique electronic properties. This characteristic is crucial for drug development aimed at treating infections caused by resistant strains of bacteria and fungi .

Case Study: Synthesis of Antibacterial Agents

A study conducted on fluorinated aldimines derived from this compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized aldimines showed comparable effectiveness to standard antibiotics like ampicillin and kanamycin B . The mechanism of action involves the inhibition of bacterial growth through interference with metabolic pathways.

Agrochemical Applications

Development of Pesticides

The demand for effective agrochemicals continues to rise as global agricultural challenges increase. This compound serves as a key structural component in the formulation of various pesticides. Its derivatives have been utilized in the synthesis of crop protection products that are effective against agricultural pests while minimizing environmental impact .

Case Study: Fluazinam Synthesis

Fluazinam is a notable fungicide synthesized using intermediates derived from trifluoromethyl-pyridine compounds. It has been shown to exhibit higher fungicidal activity compared to traditional chlorine-based compounds . This highlights the potential of this compound in developing more efficient agrochemicals.

Material Science

Organic Electronics

The incorporation of fluorinated groups into organic materials often enhances their thermal stability and electronic characteristics. This compound can be utilized as a building block for designing novel materials in the field of organic electronics. The unique properties imparted by the trifluoromethyl group make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Synthesis and Reactivity

Versatile Synthetic Intermediate

The compound acts as a versatile intermediate for further chemical transformations. Its reactivity allows for the synthesis of more complex molecules through various chemical reactions such as alkylation and acylation. This versatility is essential for researchers looking to develop new compounds with tailored properties.

Comparative Analysis Table

Application AreaSpecific UseUnique Features
Medicinal ChemistryAntibacterial agentsEnhanced binding affinity due to electronic properties
AgrochemicalsPesticide developmentEffective against resistant pests
Material ScienceOrganic electronicsImproved thermal stability
Synthetic ChemistryBuilding block for complex moleculesVersatile reactivity and functionalization potential

Mechanism of Action

The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2,5,6-Trifluoropyridin-3-yl)methanamine with structurally or functionally related methanamine derivatives. Key parameters include substituent effects, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Pyridinyl Methanamine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound 2,5,6-Trifluoro; methanamine at C3 ~179.1 (estimated) High electronegativity; potential metabolic stability and CNS penetration Inferred
[3-(Trifluoromethyl)pyridin-2-yl]methanamine Trifluoromethyl at C3; methanamine at C2 196.6 Enhanced lipophilicity; explored in neurological targets (e.g., NET)
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 2-Methoxyethoxy at C6; methanamine at C3 182.2 Polar substituent improves solubility; potential for kinase inhibition
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine Thiophene at C6; methanamine at C3 190.3 Sulfur-containing aromatic group; possible cytochrome P450 interactions
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Imidazothiazole core; methylsulfonyl group Not provided IC50 = 1.2 μM (anti-inflammatory/COX-2 inhibition)
(3,4-Dihydro-2H-pyran-2-yl)methanamine Non-aromatic dihydropyran core ~113.1 High COX-2 docking affinity (-10.1 kcal/mol)

Key Analysis:

Electronic and Steric Effects :

  • The trifluoro substitutions in this compound introduce strong electron-withdrawing effects, which may enhance binding to targets requiring dipole interactions (e.g., enzymes or transporters). This contrasts with [3-(Trifluoromethyl)pyridin-2-yl]methanamine, where the trifluoromethyl group increases lipophilicity but reduces positional symmetry .
  • The methoxyethoxy group in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine enhances solubility, making it more suitable for aqueous formulations compared to the hydrophobic trifluoro derivatives .

Biological Activity: Fluorinated analogs like this compound are hypothesized to exhibit improved blood-brain barrier penetration compared to polar derivatives (e.g., methoxyethoxy), aligning with research on norepinephrine transporter (NET) inhibitors . The imidazothiazole derivative (IC50 = 1.2 μM) demonstrates the importance of core heterocycles in activity, suggesting that the pyridine backbone of the target compound could be optimized with additional fused rings for enhanced potency .

Synthetic Accessibility: and highlight the use of phosphazene intermediates and Sonogashira coupling for synthesizing methanamine derivatives. The trifluoro substitutions in the target compound may require specialized fluorination techniques, increasing synthetic complexity compared to non-fluorinated analogs .

Computational Predictions :

  • Docking studies in suggest that aromaticity and substituent positioning critically influence binding. The trifluoro-pyridine core may offer superior affinity to COX-2 compared to dihydropyran derivatives, though this requires experimental validation .

Biological Activity

(2,5,6-Trifluoropyridin-3-yl)methanamine is a compound of interest due to its potential biological activities. The trifluoromethyl group in pyridine derivatives has been associated with enhanced pharmacological properties, making this compound a candidate for various therapeutic applications. This article explores the biological activity of this compound through literature reviews, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7F3N\text{C}_7\text{H}_7\text{F}_3\text{N}

This structure features a pyridine ring substituted with three fluorine atoms at positions 2, 5, and 6, and an amine group at the 3-position. The presence of fluorine atoms significantly influences the compound's lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that trifluoropyridine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with trifluoromethyl substitutions showed enhanced activity against various pathogens. For instance, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Escherichia coli32 µg/mL

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for antiviral properties. Molecular docking studies suggest potential inhibitory activity against various viral targets. For example, it has shown promise in inhibiting the replication of viruses such as the Yellow Fever Virus (YFV) .

Case Study: Efficacy Against Yellow Fever Virus

A study conducted on a hamster model demonstrated that treatment with a related trifluoropyridine derivative resulted in improved survival rates and reduced viral load when administered prior to viral exposure . This suggests that similar compounds may have therapeutic potential in treating viral infections.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Enzyme InhibitionCompounds inhibit key enzymes involved in bacterial cell wall synthesis.
Viral Replication InhibitionInterference with viral polymerases or proteases reduces viral replication.
Biofilm DisruptionInhibition of biofilm formation enhances susceptibility to antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5,6-Trifluoropyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,5,6-Trifluoropyridin-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.